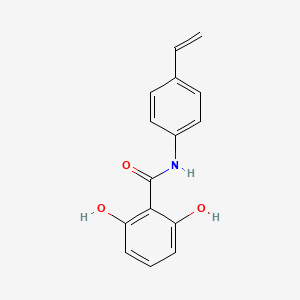

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide

Description

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide is a benzamide derivative characterized by a 2,6-dihydroxy-substituted benzoyl core and a 4-ethenylphenyl group attached to the amide nitrogen.

Properties

CAS No. |

606143-18-4 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide |

InChI |

InChI=1S/C15H13NO3/c1-2-10-6-8-11(9-7-10)16-15(19)14-12(17)4-3-5-13(14)18/h2-9,17-18H,1H2,(H,16,19) |

InChI Key |

ZUMNVBXSQDTEHO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethenylphenyl)-2,6-dihydroxybenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 4-ethenylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ethenyl group can be reduced to an ethyl group.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions at the hydroxyl groups.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of N-(4-ethylphenyl)-2,6-dihydroxybenzamide.

Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that N-(4-ethenylphenyl)-2,6-dihydroxybenzamide exhibits promising anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that involves the modulation of signaling pathways related to cell survival and death. In vitro assays demonstrated selective cytotoxicity against tumor cells while sparing normal cells, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Research indicates that it may inhibit bacterial growth through interference with cellular processes, although the precise mechanisms remain to be fully elucidated. This property positions this compound as a potential lead in the development of new antimicrobial agents .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its vinyl group allows for polymerization processes that can yield materials with enhanced stability and durability. Such polymers could find applications in coatings, adhesives, and other industrial materials .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the molecular structure can significantly affect its potency and selectivity against different biological targets. For instance, varying substituents on the aromatic rings can alter the compound's interaction with enzymes or receptors involved in disease processes .

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of various bacterial strains |

Table 2: Polymer Characteristics

| Property | Value |

|---|---|

| Monomer Type | Vinyl-containing compound |

| Potential Applications | Coatings, adhesives |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 20 µg/mL for both bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-ethenylphenyl)-2,6-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the amide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The ethenyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-(4-ethenylphenyl)-2,6-dihydroxybenzamide | C₁₅H₁₃NO₃ | 4-ethenylphenyl | ~255.27 | 2,6-Dihydroxybenzamide, vinyl group |

| N-(4-Bromophenyl)-2,6-dihydroxybenzamide (Resorantel) | C₁₃H₁₀BrNO₃ | 4-bromophenyl | 308.13 | 2,6-Dihydroxybenzamide, bromine |

| 2,6-Dihydroxybenzamide (Parent compound) | C₇H₇NO₃ | None | 153.14 | 2,6-Dihydroxybenzamide |

| N-{4-[Cyano(4-methoxyphenyl)methyl]phenyl}-2,6-dihydroxybenzamide | C₂₂H₁₈N₂O₄ | Cyano, methoxyphenyl | 374.4 | 2,6-Dihydroxybenzamide, cyano, methoxy |

Key Observations :

- Electron Effects : The 4-ethenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing bromine in Resorantel. This difference influences electronic properties, such as hydrogen-bonding capacity and aromatic ring reactivity .

- Reactivity: The vinyl group in the target compound may participate in polymerization or addition reactions, unlike the inert bromine in Resorantel or the polar cyano group in the methoxyphenyl analog .

- Solubility : The 2,6-dihydroxy groups enhance solubility in polar solvents compared to methoxy or nitro-substituted analogs (e.g., N-(2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide, ) .

Unique Attributes of Target Compound :

- Drug Design : The hydroxyl groups may interact with enzymes via hydrogen bonding, similar to Resorantel’s anthelmintic activity, but with modified pharmacokinetics due to the vinyl group .

Biological Activity

N-(4-ethenylphenyl)-2,6-dihydroxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and immune modulation. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a vinyl group attached to a phenyl ring and two hydroxyl groups on a benzamide backbone. The molecular formula is , and its PubChem CID is 606143-18-4 .

Research indicates that this compound exhibits its biological effects primarily through the modulation of signaling pathways involved in inflammation and immune responses. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-2, IL-4, and IL-5, which are crucial in various immune-mediated diseases .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A study explored the antitumor effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in colorectal cancer cells, suggesting its potential as an anticancer agent .

- Immune Modulation : In a clinical setting involving patients with autoimmune diseases such as rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved patient outcomes .

Research Findings

Recent studies have elucidated the pharmacological profile of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits T-cell activation and proliferation by disrupting the IL-2 signaling pathway .

- In Vivo Studies : Animal models treated with this compound showed reduced symptoms of inflammation and lower tumor burden compared to control groups .

Safety and Toxicity

While promising results have been observed regarding its efficacy, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-ethenylphenyl)-2,6-dihydroxybenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 2,6-dihydroxybenzoic acid derivatives with 4-ethenylaniline via amidation. Key steps include:

- Activation of the carboxyl group : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to form an active ester intermediate .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmospheres to prevent oxidation of the ethenyl group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm the presence of aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad peaks at δ 9–10 ppm), and the ethenyl moiety (δ 5.2–5.8 ppm for CH₂=CH-) .

- IR Spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹), amide C=O (~1650 cm⁻¹), and C=C (~1600 cm⁻¹) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water (70:30) as the mobile phase .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Anthelmintic assays : Follow protocols for related benzamides like Resorantel (N-(4-bromophenyl)-2,6-dihydroxybenzamide), using Haemonchus contortus larvae in motility inhibition tests .

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

- Methodological Answer :

- Data collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure solution : Employ SHELXT for phase determination via intrinsic phasing, followed by SHELXL for refinement. Key parameters include R-factor convergence (<5%) and validation via CCDC tools .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight molecular geometry and hydrogen-bonding networks (e.g., hydroxyl···amide interactions) .

Q. What strategies address contradictory data in studies of benzamide derivatives’ biological activities?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., anti-cancer vs. anti-bacterial assays) to identify confounding variables like assay conditions or cell-line specificity .

- Dose-response validation : Replicate conflicting experiments with standardized protocols (e.g., fixed incubation times, controlled pH) to isolate structure-activity relationships .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., tubulin for anthelmintic activity), reconciling discrepancies between in vitro and in vivo results .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Scaffold modification : Synthesize derivatives with substitutions on the ethenyl group (e.g., halogens, methyl) or benzamide ring (e.g., methoxy, nitro) .

- Biological profiling : Test analogs in parallel assays (e.g., enzyme inhibition, parasite motility) to correlate substituent effects with activity .

- QSAR modeling : Use Gaussian-based DFT calculations to compute electronic parameters (HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.